Timolol maleate

Catalog No.
S007575
CAS No.
26921-17-5
M.F
C17H28N4O7S
M. Wt
432.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Timolol maleate

CAS Number

26921-17-5

Product Name

Timolol maleate

IUPAC Name

(E)-but-2-enedioic acid;(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol

Molecular Formula

C17H28N4O7S

Molecular Weight

432.5 g/mol

InChI

InChI=1S/C13H24N4O3S.C4H4O4/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;5-3(6)1-2-4(7)8/h10,14,18H,4-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t10-;/m0./s1

InChI Key

WLRMANUAADYWEA-PBBCPHEYSA-N

SMILES

CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O

Synonyms

(S)-1-((1,1-Dimethylethyl)amino)-3-((4-(4-morpholinyl)-1,2,5-thiadazol-3-yl)oxy)-2-propanol, 2-Propanol, 1-((1,1-dimethylethyl)amino)-3-((4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl)oxy)-, (S)-, Blocadren, L 714,465, L-714,465, L714,465, MK 950, MK-950, MK950, Optimol, Timacar, Timolol, Timolol Hemihydrate, Timolol Maleate, Timolol Maleate, (1:1) Salt, Timoptic, Timoptol

Canonical SMILES

CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CC(C)(C)NC[C@@H](COC1=NSN=C1N2CCOCC2)O.C(=C/C(=O)O)\C(=O)O

Description

The exact mass of the compound Timolol maleate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Propanolamines. It belongs to the ontological category of maleate salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Reducing Intraocular Pressure (IOP)

The primary function of timolol maleate is to lower intraocular pressure (IOP), a major risk factor for glaucoma. It achieves this by blocking beta-adrenergic receptors in the ciliary body of the eye. This action reduces the production of aqueous humor, a fluid that fills the anterior chamber of the eye. Studies have demonstrated the effectiveness of timolol maleate in lowering IOP, making it a cornerstone therapy for glaucoma management [1].

Source

[1] ""

Treatment of Infantile Hemangiomas

Source

[2] ""
Source: [3] ""

Timolol maleate is the maleate salt form of timolol, a non-selective beta-adrenergic antagonist primarily used for its antihypertensive properties and in the treatment of glaucoma. The chemical structure of timolol maleate is represented by the formula C17H28N4O7SC_{17}H_{28}N_{4}O_{7}S and has a molecular weight of approximately 432.50 g/mol. It appears as a white, odorless, crystalline powder that is soluble in water, methanol, and alcohol . Timolol maleate acts by blocking beta-adrenergic receptors, which leads to decreased heart rate and reduced cardiac output, making it effective in managing elevated intraocular pressure and hypertension .

Timolol is a non-selective beta-blocker. It works by binding to beta-adrenergic receptors in the ciliary body of the eye. This inhibits the production of aqueous humor, a fluid that fills the inner chamber of the eye. By reducing the production of this fluid, Timolol lowers IOP and helps prevent damage to the optic nerve [].

Typical of beta-blockers. It is primarily metabolized in the liver via cytochrome P450 enzymes, specifically CYP2D6 and CYP2C19, with about 15-20% undergoing first-pass metabolism . The major metabolic pathway involves hydroxylation, leading to several metabolites, with the hydroxy metabolite being predominant. The elimination of timolol and its metabolites occurs mainly through urine .

Timolol maleate exhibits significant biological activity as a non-selective beta-adrenergic antagonist. Its mechanism involves competitive inhibition at both beta-1 and beta-2 adrenergic receptors, which results in decreased sympathetic nervous system activity. This action leads to lower heart rates and reduced myocardial contractility, beneficial for patients with hypertension or heart conditions. Additionally, when administered topically as eye drops, it effectively lowers intraocular pressure by reducing aqueous humor production in the eye .

The synthesis of timolol maleate typically involves several steps:

  • Formation of Timolol: The base compound is synthesized from tert-butylamine and 4-(morpholin-4-yl)-1,2,5-thiadiazole.
  • Salt Formation: Timolol is then reacted with maleic acid to form the maleate salt.
  • Purification: The product is purified through crystallization to achieve the desired pharmaceutical grade.

This multi-step process ensures that the final product meets the necessary pharmacological standards for efficacy and safety .

Timolol maleate is widely used in clinical settings for:

  • Management of Glaucoma: As an eye drop solution, it reduces intraocular pressure effectively.
  • Hypertension Treatment: Administered in tablet form for systemic blood pressure control.
  • Prevention of Migraine: It has also been used off-label for migraine prophylaxis due to its ability to stabilize vascular tone .

Timolol maleate has been studied for its interactions with various medications:

  • Antihypertensives: It can enhance the effects of other antihypertensive agents.
  • Diabetes Medications: Caution is advised when used with insulin or oral hypoglycemic agents due to potential masking of hypoglycemia symptoms.
  • Other Beta-blockers: Concurrent use may lead to additive effects on heart rate and blood pressure .

Adverse effects may include bradycardia, hypotension, and respiratory issues due to its non-selective nature.

Several compounds share structural or functional similarities with timolol maleate. Here are a few notable examples:

Compound NameTypeUnique Features
PropranololNon-selective beta-blockerUsed for anxiety and performance anxiety; crosses blood-brain barrier easily.
AtenololSelective beta-1 antagonistPrimarily affects heart rate; less impact on bronchial tissues.
MetoprololSelective beta-1 antagonistCommonly prescribed for hypertension; fewer respiratory side effects compared to non-selective agents.
CarvedilolNon-selective beta-blockerAlso acts as an alpha-blocker; used in heart failure treatment.

Timolol maleate's uniqueness lies in its dual application as both an ocular hypotensive agent and an antihypertensive drug, along with its established efficacy in treating glaucoma specifically .

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

4

Exact Mass

432.16787042 g/mol

Monoisotopic Mass

432.16787042 g/mol

Heavy Atom Count

29

UNII

P8Y54F701R

Related CAS

33305-95-2
26921-17-5 (maleate (1:1) salt)
26839-75-8 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 88 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 88 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 87 of 88 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H361 (93.1%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H372 (40.23%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Reduction of intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension who are insufficiently responsive to topical beta-blockers or prostaglandin analogues.
Decrease of intraocular pressure (IOP) in adult patients with open angle glaucoma or ocular hypertension for whom monotherapy provides insufficient IOP reduction.

Pharmacology

Timolol Maleate is the maleate salt form of timolol, a propanolamine derivative and a non-selective beta-adrenergic antagonist with antihypertensive property. Timolol competitively binds to beta-1-adrenergic receptors in the heart and vascular smooth muscle and beta-2-receptors in the bronchial and vascular smooth muscle, resulting in a decrease in beta-adrenergic stimulation. Beta-1-receptor blockade results in a decrease in resting and exercise heart rate and cardiac output, a decrease in both systolic and diastolic blood pressure, and, possibly, a reduction in reflex orthostatic hypotension. Beta-2-blockade results in an increase in peripheral vascular resistance. The ultimate results include vasodilation, and negative chronotropic and inotropic effects. In addition, timolol reduces intra-ocular pressure possibly by decreasing aqueous humor production by reduction of blood flow to the ciliary processes and cAMP synthesis.

MeSH Pharmacological Classification

Adrenergic beta-Antagonists

ATC Code

S01ED51

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRB1 [HSA:153] [KO:K04141]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

60469-65-0
26921-17-5

Wikipedia

Timolol maleate

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-09-13
[1]. Deepika Aggarwal, Indu P. Kaur. Improved pharmacodynamics of timolol maleate from a mucoadhesive niosomal ophthalmic drug delivery system. International Journal of Pharmaceutics. 2005, 290(1-2): 155-159.[2]. Mandagere AK, Thompson TN, Hwang KK. Graphical model for estimating oral bioavailability of drugs in humans and other species from their Caco-2 permeability and in vitro liver enzyme metabolic stability rates. J Med Chem. 2002;45(2):304-11.[3]. A.H El-Kamel. In vitro and in vivo evaluation of Pluronic F127-based ocular delivery system for timolol maleate. International Journal of Pharmaceutics. 2002, 241, (1) :47-55.[4]. Konstas AG, Maltezos AC, Gandi S, et al. Comparison of 24-hour intraocular pressure reduction with two dosing regimens of latanoprost and timolol maleate in patients with primary open-angle glaucoma. American Journal of Ophthalmology .1999, 128(1):15-20.

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